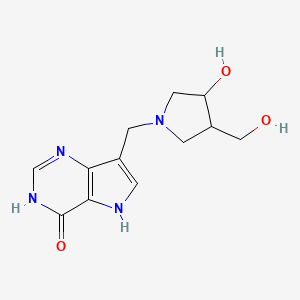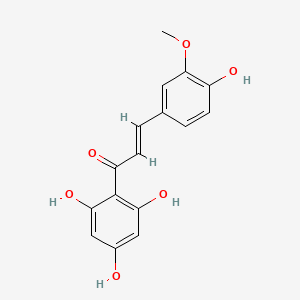
4,2',4',6'-Tetrahydroxy-3-methoxychalcone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2’,4,4’,6’-Tetrahydroxy-3-methoxychalcone is a chemical compound that belongs to the chalcone family Chalcones are aromatic ketones with two phenyl rings that are precursors to flavonoids and isoflavonoids
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2’,4,4’,6’-tetrahydroxy-3-methoxychalcone typically involves a multi-step process:
Step 1: - The initial step involves the reaction between benzylideneacetophenone and 2,4-dihydroxybenzaldehyde. This reaction is carried out in the presence of a base such as sodium hydroxide or potassium hydroxide in an ethanol solution. The product of this reaction is a chalcone intermediate.
Step 2: - The intermediate chalcone undergoes methoxylation using a methoxy reagent such as dimethyl sulfate or methyl iodide in the presence of a base like potassium carbonate. This step introduces the methoxy group at the 3-position of the chalcone structure.
Industrial Production Methods
Industrial production of 2’,4,4’,6’-tetrahydroxy-3-methoxychalcone follows similar synthetic routes but on a larger scale. The process involves:
Large-scale Condensation: Utilizing industrial reactors to mix benzylideneacetophenone and 2,4-dihydroxybenzaldehyde with a base in ethanol.
Methoxylation at Scale: Conducting the methoxylation step in large reactors with appropriate safety measures to handle reagents like dimethyl sulfate.
化学反応の分析
Types of Reactions
2’,4,4’,6’-Tetrahydroxy-3-methoxychalcone undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The carbonyl group in the chalcone structure can be reduced to form dihydrochalcones.
Substitution: The hydroxyl and methoxy groups can participate in substitution reactions, such as esterification or etherification.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Acid chlorides or alkyl halides in the presence of a base.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of dihydrochalcones.
Substitution: Formation of esters or ethers.
科学的研究の応用
2’,4,4’,6’-Tetrahydroxy-3-methoxychalcone has various applications in scientific research:
Chemistry: Used as a precursor in the synthesis of flavonoids and other bioactive compounds.
Biology: Studied for its potential antioxidant and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: Utilized in the development of natural product-based pharmaceuticals and nutraceuticals.
作用機序
The mechanism of action of 2’,4,4’,6’-tetrahydroxy-3-methoxychalcone involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The hydroxyl groups can scavenge free radicals, reducing oxidative stress.
Anti-inflammatory Activity: The compound can inhibit the production of pro-inflammatory cytokines and enzymes.
Anticancer Activity: It can induce apoptosis in cancer cells by modulating signaling pathways such as the PI3K/Akt pathway.
類似化合物との比較
2’,4,4’,6’-Tetrahydroxy-3-methoxychalcone can be compared with other chalcones and flavonoids:
-
Similar Compounds
2’,4’,4,6’-Tetrahydroxychalcone: Lacks the methoxy group, which may affect its solubility and reactivity.
3-Methoxy-4’,4,6’-trihydroxychalcone: Similar structure but with different hydroxylation pattern.
Flavonoids: Such as quercetin and kaempferol, which have similar antioxidant properties but different structural features.
特性
CAS番号 |
25515-47-3 |
|---|---|
分子式 |
C16H14O6 |
分子量 |
302.28 g/mol |
IUPAC名 |
(E)-3-(4-hydroxy-3-methoxyphenyl)-1-(2,4,6-trihydroxyphenyl)prop-2-en-1-one |
InChI |
InChI=1S/C16H14O6/c1-22-15-6-9(2-4-11(15)18)3-5-12(19)16-13(20)7-10(17)8-14(16)21/h2-8,17-18,20-21H,1H3/b5-3+ |
InChIキー |
WQWVIIRCVOZVPN-HWKANZROSA-N |
異性体SMILES |
COC1=C(C=CC(=C1)/C=C/C(=O)C2=C(C=C(C=C2O)O)O)O |
正規SMILES |
COC1=C(C=CC(=C1)C=CC(=O)C2=C(C=C(C=C2O)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


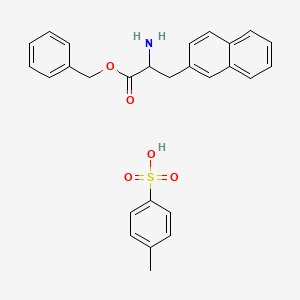
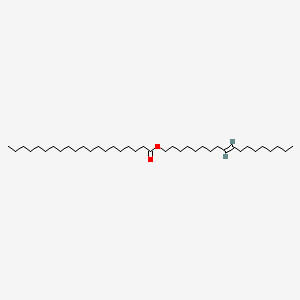
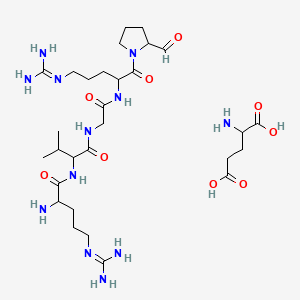


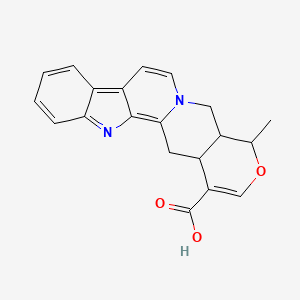
![2-[[6-[4-[4-(4-aminophenyl)phenyl]-6-[6-[[bis(carboxylatomethyl)amino]methyl]piperidin-1-id-2-yl]piperidin-1-id-2-yl]piperidin-1-id-2-yl]methyl-(carboxylatomethyl)amino]acetate;europium(3+)](/img/structure/B12323306.png)
![6-fluoranyl-10,13,16-trimethyl-11,17-bis(oxidanyl)-17-(2-oxidanylethanoyl)-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one](/img/structure/B12323308.png)

![Tert-butyl 7-oxo-2-azabicyclo[3.2.1]octane-2-carboxylate](/img/structure/B12323312.png)
